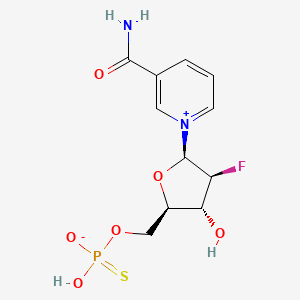

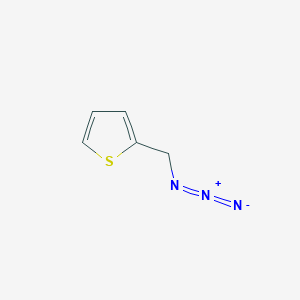

Sulfo-ara-F-NMN

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

- Activation of SARM1 : Sulfo-ara-F-NMN selectively activates SARM1 , an adaptor protein in the Toll-like receptor pathway. Upon activation, SARM1 produces cyclic ADP-ribose (cADPR) , which plays a role in cellular signaling and non-apoptotic cell death . Inhibition of CD38 : Interestingly, this compound also inhibits CD38 (with an IC₅₀ of approximately 10 μM). CD38 is involved in NAD⁺ metabolism and calcium signaling. By modulating CD38 activity, this compound may impact cellular processes .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Electrolytes in Lithium-Ion Batteries Sulfo-ara-F-NMN derivatives, such as fluorinated sulfones, have been researched for their use in high voltage lithium-ion batteries. These compounds exhibit enhanced oxidation stability and reduced viscosity, which improves their performance in battery applications (Su et al., 2017).

Asymmetric Synthesis in Chemistry Sulfoxides, a class of compounds related to this compound, have found extensive use as chiral auxiliaries in asymmetric synthesis. They are known for their configurational stability and synthetic versatility, leading to high asymmetric inductions in various chemical reactions (Carreño et al., 2009).

Catalysis and Chemical Reactions Zwitterionic Rh(I) catalysts, which include sulfonate compounds similar to this compound, are used in chemical reactions like hydrogenation and hydroformylation of alkenes. Their immobilization on silica enhances their performance in these reactions (Bianchini et al., 1999).

Study of Metal-Nitrogen Binding Research on aromatic sulfonamide complexes, related to this compound, has provided insights into metal-nitrogen binding. These studies are significant for understanding interactions in biochemical systems (Evelhoch et al., 1981).

Polymer Science Sulfonic acids, akin to this compound, have been used as dopants in the polymerization of pyrrole, affecting the electrical, thermal, and morphological properties of the resulting polymers, which have applications in electronics (Shen & Wan, 1998).

Proton Exchange Membrane Materials Highly fluorinated poly(arylene ether)s containing sulfonic acid groups, related to this compound, are synthesized for use in fuel cells as proton electrolyte membrane materials. These materials show promising properties for fuel cell applications (Kim et al., 2006).

Environmental Contamination Studies Perfluorooctane sulfonate, a compound related to this compound, has been studied for its concentrations in surface water, highlighting its environmental impact and the need for monitoring and regulating such compounds (Saito et al., 2003).

Materials Science Sulfur-containing compounds like this compound have a broad scope in materials science, finding applications in energy efficiency, environmental uses, and development of unique polymers (Boyd, 2016).

Propriétés

IUPAC Name |

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-[[hydroxy(oxido)phosphinothioyl]oxymethyl]oxolan-2-yl]pyridin-1-ium-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN2O6PS/c12-8-9(15)7(5-19-21(17,18)22)20-11(8)14-3-1-2-6(4-14)10(13)16/h1-4,7-9,11,15H,5H2,(H3-,13,16,17,18,22)/t7-,8+,9-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQYQBAPGWSZQF-PKIKSRDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=S)(O)[O-])O)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=S)(O)[O-])O)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN2O6PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2685395.png)

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2685398.png)

![1-(2,6-Difluorophenyl)-3-(5,7-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2685399.png)

![1-[3-(Methylamino)-4-nitropyrazol-1-yl]ethanone](/img/structure/B2685400.png)

![5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2685406.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2685411.png)